Delta-Valerolactone

Description

delta-Valerolactone has been reported in Clerodendrum mandarinorum and Aspalathus linearis with data available.

Structure

3D Structure

Properties

IUPAC Name |

oxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c6-5-3-1-2-4-7-5/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZJPLYNZGCXSJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26354-94-9 | |

| Record name | Poly-δ-valerolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26354-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6044438 | |

| Record name | Tetrahydro-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2H-Pyran-2-one, tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

542-28-9, 26354-94-9 | |

| Record name | δ-Valerolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=542-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | delta-Valerolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly-delta-valerolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026354949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC65442 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65442 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Valerolactone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6247 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Pyran-2-one, tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrahydro-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | δ-valerolactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.007 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DELTA-VALEROLACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14V1X9149L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

delta-valerolactone chemical properties and structure

An In-depth Technical Guide to Delta-Valerolactone: Chemical Properties and Structure

General Description

This compound (δ-valerolactone), systematically named oxan-2-one, is a cyclic ester (lactone) derived from 5-hydroxypentanoic acid.[1][2] It is a six-membered ring compound belonging to the delta-lactone class.[3] This compound is recognized for its favorable properties, including good thermal stability, high boiling point, low vapor pressure, and excellent solvency for both polar and non-polar substances.[4] Furthermore, δ-valerolactone is noted for its low toxicity, biocompatibility, and biodegradability, making it a compound of significant interest in the development of sustainable polymers and biomedical applications.[4][5] It serves as a key monomer in the synthesis of polyesters and is utilized as a starting material for various chemical syntheses.[6]

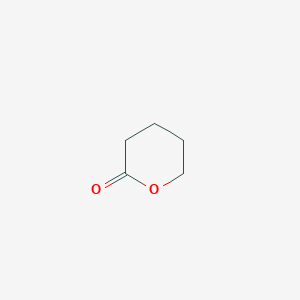

Chemical Structure

This compound is characterized by a six-membered heterocyclic ring containing one oxygen atom and a ketone group at the 2-position.[1]

-

IUPAC Name: oxan-2-one[1]

-

Synonyms: 5-Valerolactone, Tetrahydro-2H-pyran-2-one, 5-Hydroxypentanoic acid delta-lactone[2][7][8]

References

- 1. This compound | C5H8O2 | CID 10953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2H-Pyran-2-one, tetrahydro- [webbook.nist.gov]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0250981) [hmdb.ca]

- 4. This compound: properties and applications_Chemicalbook [chemicalbook.com]

- 5. fiveable.me [fiveable.me]

- 6. This compound | 542-28-9 [chemicalbook.com]

- 7. scent.vn [scent.vn]

- 8. fishersci.com [fishersci.com]

From Biomass to High-Value Chemicals: A Technical Guide to the Synthesis of δ-Valerolactone

An in-depth exploration of the catalytic pathways, experimental protocols, and quantitative data for the production of δ-valerolactone from renewable biomass resources, intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Delta-valerolactone (DVL), a versatile cyclic ester, is a promising platform chemical with applications in the synthesis of polymers, fine chemicals, and pharmaceuticals. As the chemical industry shifts towards sustainable feedstocks, the production of DVL from abundant and renewable biomass has garnered significant interest. This technical guide provides a comprehensive overview of the primary synthesis routes for DVL from biomass-derived precursors, with a focus on catalytic dehydrogenation and oxidation processes. Detailed experimental methodologies, quantitative performance data, and visual representations of key pathways are presented to facilitate research and development in this burgeoning field.

Core Synthesis Pathways from Biomass

The synthesis of δ-valerolactone from biomass predominantly proceeds through C5 sugar intermediates, which are derived from the hemicellulose fraction of lignocellulosic biomass. These C5 sugars, such as xylose, can be catalytically converted to furfural, a key platform chemical. Furfural then serves as a starting point for the synthesis of DVL through several key intermediates, primarily 1,5-pentanediol (1,5-PDO) and 2-hydroxytetrahydropyran (HTHP).

Two primary catalytic strategies are employed for the conversion of these intermediates to DVL:

-

Catalytic Dehydrogenation of 1,5-Pentanediol (1,5-PDO): This is a well-established route where 1,5-PDO, obtained from the hydrogenation of furfural derivatives, is dehydrogenated over a heterogeneous catalyst to yield DVL and hydrogen gas.

-

Catalytic Dehydrogenation of 2-Hydroxytetrahydropyran (HTHP): HTHP, another furfural derivative, can also be dehydrogenated to produce DVL. This pathway often involves an equilibrium between HTHP and other related species.

A third, less common but promising route involves the direct oxidative conversion of 1,5-pentanediol using an oxidizing agent in the presence of a catalyst.

The following diagram illustrates the overarching pathway from biomass-derived C5 sugars to δ-valerolactone.

Quantitative Data on δ-Valerolactone Synthesis

The efficiency of δ-valerolactone synthesis is highly dependent on the chosen pathway, catalyst, and reaction conditions. The following tables summarize key quantitative data from various studies to provide a comparative overview of the different approaches.

Table 1: Catalytic Dehydrogenation of 1,5-Pentanediol (1,5-PDO) to δ-Valerolactone

| Catalyst | Support | Temperature (°C) | Pressure | Conversion of 1,5-PDO (%) | Selectivity to DVL (%) | Yield of DVL (%) | Reference |

| Copper Chromite | - | 195-205 | Atmospheric | - | - | 90-95 | [1] |

| Copper Oxide/Silica | Silica | 260 | Gas Phase | >99 | 93-94 | - | [2] |

| Cu/SiO₂ | Silica | 150 | 100 psi Ar | - | 84 | - | [3] |

| Pt/Nb₂O₅ | Niobia | Ambient | Ambient | - | - | - | [4][5] |

| CuZnAl | - | 220 | - | 96.7 | 99 | >95 | [6] |

Table 2: Catalytic Dehydrogenation of 2-Hydroxytetrahydropyran (HTHP) to δ-Valerolactone

| Catalyst | Support | Temperature (°C) | Pressure | Conversion of HTHP (%) | Selectivity to DVL (%) | Reference |

| Cu/SiO₂ | Silica | 150 | 100 psi Ar | >86 | High | [3] |

| Pt/SiO₂ | Silica | 150 | 100 psi Ar | >86 | Lower than Cu/SiO₂ | [3] |

| Pd/SiO₂ | Silica | 150 | 100 psi Ar | >86 | Lower than Cu/SiO₂ | [3] |

Experimental Protocols

This section provides detailed experimental methodologies for the synthesis of δ-valerolactone, including catalyst preparation, reaction procedures, and product purification.

Protocol 1: Liquid-Phase Dehydrogenation of 1,5-Pentanediol using a Copper Chromite Catalyst

This protocol is based on the procedure described in Organic Syntheses.[1]

1. Catalyst Preparation:

-

Copper chromite catalyst can be prepared according to standard literature procedures or obtained from commercial suppliers.

-

Prior to use, the catalyst should be washed with a sodium bicarbonate solution and dried.

2. Reaction Procedure:

-

A 1-liter, three-necked flask is equipped with a mechanical stirrer, a thermometer, and a reflux condenser connected to a gas evolution measurement device (e.g., a wet test meter).

-

The flask is charged with 197 g (1.67 moles) of 3-methyl-1,5-pentanediol and 10 g of copper chromite catalyst. The substrate 1,5-pentanediol can be used instead of its methylated derivative.

-

The mixture is heated rapidly to 200°C with vigorous stirring.

-

The reaction is maintained at a temperature of 195–205°C for 1.5–3.0 hours. Hydrogen gas evolution should be monitored.

-

The reaction progress can be monitored by analyzing aliquots of the reaction mixture using gas chromatography (GC).

3. Product Purification:

-

After the reaction is complete, the product is distilled directly from the reaction flask under vacuum through a Vigreux column.

-

Stirring during distillation is recommended to prevent bumping.

-

The δ-valerolactone fraction is collected.

The following diagram outlines the experimental workflow for this protocol.

Protocol 2: Gas-Phase Dehydrogenation of 1,5-Pentanediol

This protocol is based on the process described in patent literature.[2]

1. Catalyst Bed Preparation:

-

A tubular reactor is packed with a bed of a copper oxide/silica catalyst.

-

The catalyst is activated in situ by heating under a flow of a nitrogen/hydrogen mixture (e.g., 10:1) up to 180°C for 72 hours.

2. Reaction Procedure:

-

1,5-pentanediol is vaporized in an evaporator section upstream of the reactor.

-

A carrier gas, such as hydrogen, is metered into the evaporator to mix with the 1,5-pentanediol vapor.

-

The gas mixture is passed through the heated catalyst bed. The reactor inlet temperature is typically set around 300°C.

-

The reaction is carried out at or near atmospheric pressure.

-

The effluent from the reactor is cooled to condense the liquid products.

3. Product Purification:

-

The condensed liquid product, which is a mixture of δ-valerolactone and unreacted 1,5-pentanediol, is collected.

-

The crude product can be purified by fractional distillation to obtain high-purity δ-valerolactone (>99%).[2]

The following diagram illustrates the experimental setup for gas-phase dehydrogenation.

Protocol 3: Dehydrogenation of 2-Hydroxytetrahydropyran (HTHP) using a Cu/SiO₂ Catalyst

This protocol is based on experimental details found in recent literature.[3]

1. Catalyst Preparation (Impregnation Method):

-

A silica support (e.g., fumed silica) is calcined at a high temperature (e.g., 600°C) for several hours.

-

A solution of a copper precursor (e.g., copper(II) nitrate) in a suitable solvent (e.g., deionized water) is prepared.

-

The silica support is impregnated with the copper precursor solution via incipient wetness impregnation.

-

The impregnated solid is dried (e.g., at 110°C overnight) and then calcined in air at a high temperature (e.g., 500°C) for several hours to decompose the precursor to copper oxide.

-

Prior to the reaction, the catalyst is reduced in situ in the reactor under a flow of hydrogen gas at an elevated temperature (e.g., 350°C) to form active copper nanoparticles.

2. Reaction Procedure:

-

The reaction is typically carried out in a batch reactor (e.g., a Parr reactor).

-

The reactor is charged with the Cu/SiO₂ catalyst, the substrate (2-hydroxytetrahydropyran), and a solvent if necessary.

-

The reactor is sealed, purged with an inert gas (e.g., argon), and then pressurized to the desired pressure (e.g., 100 psi).

-

The reaction mixture is heated to the desired temperature (e.g., 150°C) with stirring.

-

The reaction is allowed to proceed for a specified time, and its progress can be monitored by taking samples and analyzing them by GC.

3. Product Work-up and Analysis:

-

After the reaction, the reactor is cooled, and the catalyst is separated from the liquid product by filtration or centrifugation.

-

The liquid product is analyzed by GC and GC-MS to determine the conversion of HTHP and the selectivity to δ-valerolactone.

Conclusion and Future Outlook

The synthesis of δ-valerolactone from biomass represents a significant step towards a more sustainable chemical industry. The catalytic dehydrogenation of biomass-derived 1,5-pentanediol and 2-hydroxytetrahydropyran are promising routes, with high yields and selectivities achievable under optimized conditions. While significant progress has been made in developing effective catalytic systems, further research is needed to enhance catalyst stability, reduce reaction times, and lower energy consumption to improve the overall process economics. The development of one-pot processes that directly convert C5 sugars to δ-valerolactone without the isolation of intermediates is a particularly attractive area for future investigation. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and professionals working to advance the bio-based production of this important platform chemical.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. US20110237806A1 - Process for preparing this compound in the gas phase - Google Patents [patents.google.com]

- 3. osti.gov [osti.gov]

- 4. A Pt/Nb2O5 catalyst for oxidative conversion of 1,5-pentanediol into 5-hydroxypentanal and δ-valerolactone under ambient conditions - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 5. scilit.com [scilit.com]

- 6. Sustainable production of γ-valerolactone and δ-valerolactone through the coupling of hydrogenation and dehydrogenation - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]

spectroscopic analysis of delta-valerolactone (NMR, IR, Mass Spec).

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of delta-valerolactone (C₅H₈O₂), a heterocyclic organic compound with increasing importance in polymer chemistry and as a building block in pharmaceutical synthesis. This document outlines the characteristic spectral data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), complete with detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of δ-valerolactone. Both ¹H and ¹³C NMR provide unique insights into the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectral Data

The proton NMR spectrum of δ-valerolactone exhibits distinct signals corresponding to the four non-equivalent methylene groups in the lactone ring.

| Signal | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1 | 4.25 | Triplet | 2H | H₅ (α to oxygen) |

| 2 | 2.45 | Triplet | 2H | H₂ (α to carbonyl) |

| 3 | 1.90 | Multiplet | 4H | H₃, H₄ |

Note: Chemical shifts are typically reported relative to a tetramethylsilane (TMS) internal standard and can vary slightly depending on the solvent used.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of δ-valerolactone displays five distinct signals, corresponding to each of the carbon atoms in the molecule.[1]

| Signal | Chemical Shift (δ) ppm | Assignment |

| 1 | 170.0 | C₁ (Carbonyl) |

| 2 | 68.8 | C₅ (α to oxygen) |

| 3 | 29.9 | C₂ (α to carbonyl) |

| 4 | 22.2 | C₄ |

| 5 | 19.0 | C₃ |

Note: The chemical shift of the carbonyl carbon is characteristically downfield.[1]

Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining high-resolution NMR spectra of δ-valerolactone is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of δ-valerolactone in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Use a standard pulse sequence with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C channel.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

Employ a standard pulse sequence with a 45-degree pulse angle and a relaxation delay of 2 seconds.

-

-

Data Processing: Process the acquired free induction decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of δ-valerolactone is characterized by a strong absorption band corresponding to the carbonyl group of the ester.

IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1735 | Strong, Sharp | C=O stretch (ester) |

| ~2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1240 | Strong | C-O stretch (ester) |

Experimental Protocol for FT-IR Spectroscopy

For a liquid sample like δ-valerolactone, the following Attenuated Total Reflectance (ATR) or thin film method can be used:

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with a diamond or zinc selenide ATR crystal, or with salt plates (NaCl or KBr) for thin film analysis.

-

ATR Method:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of δ-valerolactone directly onto the ATR crystal.

-

Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Thin Film Method:

-

Place a drop of δ-valerolactone onto a clean salt plate.

-

Gently place a second salt plate on top to create a thin liquid film.

-

Mount the salt plates in the spectrometer's sample holder.

-

Acquire the IR spectrum. A background spectrum of the empty beam path should be recorded beforehand.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Mass Spectral Data

The electron ionization (EI) mass spectrum of δ-valerolactone shows a molecular ion peak corresponding to its molecular weight (100.12 g/mol ) and several characteristic fragment ions.

| m/z | Relative Intensity | Assignment |

| 100 | Moderate | [M]⁺ (Molecular Ion) |

| 70 | High | [M - CH₂O]⁺ |

| 56 | High | [M - CO₂]⁺ |

| 42 | Very High | [C₃H₆]⁺ or [CH₂CO]⁺ |

| 41 | High | [C₃H₅]⁺ |

Experimental Protocol for Mass Spectrometry

A standard procedure for obtaining an EI mass spectrum of δ-valerolactone is as follows:

-

Sample Introduction: Introduce a small amount of δ-valerolactone into the mass spectrometer, typically via a gas chromatography (GC-MS) system or a direct insertion probe. For GC-MS, the sample is first vaporized and separated from any impurities on a GC column before entering the ion source.

-

Ionization: In the ion source, the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z value to generate the mass spectrum.

-

Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain structural information.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of a chemical compound like δ-valerolactone.

Caption: General workflow for the spectroscopic analysis of δ-valerolactone.

References

Delta-Valerolactone: A Technical Guide for Researchers

An In-depth Technical Guide on Delta-Valerolactone for Researchers, Scientists, and Drug Development Professionals.

This compound (DVL) is a cyclic ester, or lactone, that serves as a versatile monomer for the synthesis of biodegradable polyesters. Its significance in the fields of materials science and biomedical applications is growing, particularly in the development of drug delivery systems, tissue engineering scaffolds, and environmentally friendly polymers. This technical guide provides a comprehensive overview of this compound, focusing on its fundamental properties, synthesis, polymerization mechanisms, and biodegradation pathways.

Core Properties of this compound

This compound is a colorless to almost colorless liquid at room temperature. Its key identifiers and physicochemical properties are summarized below.

| Property | Value |

| CAS Number | 542-28-9[1][2][3][4][5] |

| Molecular Formula | C₅H₈O₂[1][6][7][8] |

| Molecular Weight | 100.12 g/mol [6][7][8] |

| IUPAC Name | Oxan-2-one[1] |

| Synonyms | Tetrahydro-2H-pyran-2-one, 5-Valerolactone[1][3][4][6] |

| Density | 1.079 g/mL[1] |

| Boiling Point | 230 to 260 °C[1] |

| Melting Point | -13 °C[1] |

| Flash Point | 112 °C[1] |

Synthesis of this compound

This compound can be synthesized through various chemical routes. One common laboratory and industrial method is the dehydrogenation of 1,5-pentanediol. Another approach involves the Baeyer-Villiger oxidation of cyclopentanone.

Experimental Protocol: Dehydrogenation of 1,5-Pentanediol

This method involves the catalytic dehydrogenation of 3-methyl-1,5-pentanediol to produce β-methyl-δ-valerolactone, a derivative of DVL. The general principle is applicable to the synthesis of DVL from 1,5-pentanediol.

Materials:

-

3-methyl-1,5-pentanediol (1.67 moles)

-

Copper chromite catalyst (10 g)[9]

Apparatus:

-

1-liter three-necked flask

-

Mechanical stirrer

-

Thermometer

-

Reflux condenser connected to a gas evolution measurement device

-

Vigreux column (2 cm x 120 cm) for distillation[9]

Procedure:

-

The 1-liter three-necked flask is charged with 197 g (1.67 moles) of 3-methyl-1,5-pentanediol and 10 g of copper chromite catalyst.[9]

-

The mixture is heated rapidly to 200°C with vigorous stirring.[9]

-

The reaction is maintained at a temperature of 195–205°C for 1.5–3.0 hours, during which hydrogen gas evolves.[9]

-

After the reaction is complete, the product is distilled directly from the reaction flask through a Vigreux column.[9]

-

The resulting β-methyl-δ-valerolactone is collected. The yield is typically between 90–95%.[9]

A logical workflow for the synthesis of this compound is depicted below.

References

- 1. Poly(this compound): Properties, Synthesis and Applications in Drug Carrier Systems_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Fast and controlled ring-opening polymerization of δ-valerolactone catalyzed by benzoheterocyclic urea/MTBD catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 4. Molecular Level Structure of Biodegradable Poly(this compound) Obtained in the Presence of Boric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of α-methylene-δ-valerolactone and its selective polymerization from a product mixture for concurrent separation and polymer production - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03016H [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. osti.gov [osti.gov]

- 8. Green and sustainable synthesis of poly(δ-valerolactone) with a TBD catalyzed ring-opening polymerization reaction - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

The Solubility of Delta-Valerolactone in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities and intermolecular forces are more likely to be miscible. Delta-valerolactone, with its polar ester group and a non-polar hydrocarbon ring, exhibits a nuanced solubility profile, allowing it to dissolve in a variety of organic solvents.

Qualitative Solubility of this compound

Based on available chemical literature and safety data sheets, the solubility of this compound in several common organic solvents has been described qualitatively. This information is summarized in the table below. It is important to note that "miscible" implies solubility in all proportions, while "soluble" indicates that a significant amount of the solute dissolves in the solvent, though not necessarily completely miscible.

| Solvent | Chemical Formula | Polarity | Reported Solubility of δ-Valerolactone |

| Water | H₂O | High | Miscible[1] |

| Methanol | CH₃OH | High | Soluble[2][3][4] |

| Ethanol | C₂H₅OH | High | Miscible[1] |

| Chloroform | CHCl₃ | Medium | Soluble[2][3][4] |

| Ethyl Acetate | C₄H₈O₂ | Medium | Soluble[2][3][4] |

| Diethyl Ether | (C₂H₅)₂O | Low | Miscible[1] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise, quantitative data on the solubility of this compound in various organic solvents, a standardized experimental protocol is essential. The following is a detailed methodology based on the widely accepted isothermal shake-flask method, followed by gravimetric analysis. This method is robust and can be adapted for a wide range of solvents.

Objective:

To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to ±0.0001 g)

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer

-

Glass vials with airtight caps (e.g., screw caps with PTFE septa)

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE, 0.2 µm pore size)

-

Volumetric flasks

-

Pipettes

-

Evaporating dishes or pre-weighed vials

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of this compound to a glass vial. The exact amount will depend on the expected solubility, but enough should be added to ensure that a solid phase remains after equilibrium is reached. b. Add a known volume of the selected organic solvent to the vial. c. Securely cap the vial to prevent solvent evaporation. d. Place the vial in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). e. Agitate the mixture at a constant speed for a sufficient period to ensure equilibrium is reached. A typical duration is 24-48 hours. It is advisable to perform preliminary experiments to determine the optimal equilibration time.

-

Sample Withdrawal and Filtration: a. After the equilibration period, stop the agitation and allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solute to settle. b. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid temperature-induced precipitation. c. Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry evaporating dish or vial. This step is crucial to remove any undissolved microparticles.

-

Gravimetric Analysis: a. Accurately weigh the evaporating dish containing the filtered saturated solution. b. Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a controlled temperature below the boiling point of this compound can be used. c. Once the solvent has completely evaporated, place the evaporating dish containing the this compound residue in a desiccator to cool to room temperature and then weigh it. d. Repeat the drying and weighing process until a constant weight is achieved.

-

Calculation of Solubility: a. Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporating dish from the final constant weight. b. The solubility can then be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Solubility ( g/100 mL) = (Mass of dissolved δ-valerolactone (g) / Volume of supernatant withdrawn (mL)) * 100

Safety Precautions:

-

Always work in a well-ventilated area, preferably a fume hood, especially when handling volatile organic solvents.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal instructions.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Conclusion

While precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively published, its qualitative solubility profile indicates good miscibility with both polar and non-polar solvents. For applications requiring exact solubility values, the detailed experimental protocol provided in this guide offers a reliable method for their determination. This information is invaluable for researchers and professionals in optimizing reaction conditions, formulating products, and advancing the use of this important platform chemical.

References

Thermodynamic Properties of δ-Valerolactone Polymerization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties associated with the ring-opening polymerization (ROP) of δ-valerolactone (DVL). A thorough understanding of these properties is critical for the controlled synthesis of poly(δ-valerolactone) (PDVL), a biodegradable and biocompatible polyester with significant potential in biomedical and pharmaceutical applications. This document summarizes key thermodynamic parameters, details the experimental protocols for their determination, and illustrates the fundamental reaction mechanisms.

Core Thermodynamic Principles

The polymerizability of a cyclic monomer like δ-valerolactone is governed by the change in Gibbs free energy of polymerization (ΔGₚ). This fundamental thermodynamic quantity is related to the enthalpy (ΔHₚ) and entropy (ΔSₚ) of polymerization by the following equation:

ΔGₚ = ΔHₚ - TΔSₚ

For polymerization to be thermodynamically favorable, ΔGₚ must be negative. The polymerization of DVL is an equilibrium process, meaning that the propagation and depropagation reactions occur simultaneously. This equilibrium is characterized by the equilibrium monomer concentration, [M]eq, which is the concentration of monomer remaining when the rates of polymerization and depolymerization are equal.

The key thermodynamic parameters for DVL polymerization are:

-

Enthalpy of Polymerization (ΔHₚ): This represents the heat released or absorbed during polymerization. The ROP of DVL is an exothermic process (negative ΔHₚ), driven by the release of ring strain in the six-membered lactone ring.

-

Entropy of Polymerization (ΔSₚ): This reflects the change in disorder of the system. The conversion of monomer molecules into a polymer chain results in a decrease in translational entropy, making ΔSₚ negative.

-

Gibbs Free Energy of Polymerization (ΔGₚ): The overall thermodynamic driving force for the polymerization. As the temperature increases, the unfavorable entropic term (TΔSₚ) becomes more significant, making ΔGₚ less negative and eventually positive, at which point polymerization is no longer favored.

-

Ceiling Temperature (T꜀): The temperature at which the rate of polymerization equals the rate of depolymerization for a given monomer concentration, and ΔGₚ = 0. Above the ceiling temperature, the formation of high molecular weight polymer is not thermodynamically favorable.

Quantitative Thermodynamic Data

The following tables summarize the reported thermodynamic parameters for the ring-opening polymerization of unsubstituted and substituted δ-valerolactones. These values are typically determined by measuring the equilibrium monomer concentration at various temperatures and constructing a Van't Hoff plot.

| Monomer | ΔHₚ° (kJ/mol) | ΔSₚ° (J/mol·K) | Reference |

| δ-Valerolactone (unsubstituted) | -10.5 | -29 | Sajjad et al., 2021 |

| β-Methyl-δ-valerolactone | -13.8 ± 0.3 | -41 ± 1 | Sajjad et al., 2021 |

| δ-Methyl-δ-valerolactone | -19.3 | -58 | Sajjad et al., 2021 |

| β-Acetoxy-δ-methylvalerolactone | -25 ± 2 | -81 ± 5 | Sajjad et al., 2021[1] |

Table 1: Standard Enthalpy and Entropy of Polymerization for δ-Valerolactone and its Derivatives.

| Monomer | Equilibrium Monomer Conversion (%) | Temperature (°C) | Catalyst | Reference |

| β-Acetoxy-δ-methylvalerolactone | 45 | Room Temp. | Diphenyl Phosphate | Sajjad et al., 2021[1] |

Table 2: Equilibrium Monomer Conversion for a Substituted δ-Valerolactone.

Experimental Protocols

The determination of the thermodynamic parameters for DVL polymerization relies on accurately measuring the equilibrium monomer concentration, [M]eq, at different temperatures. A common and effective method is the use of Van't Hoff analysis.

Protocol for Determining Thermodynamic Parameters via Van't Hoff Analysis

1. Materials and Reagents:

- δ-Valerolactone (monomer)

- An appropriate initiator (e.g., benzyl alcohol)

- A suitable catalyst (e.g., diphenyl phosphate (DPP) or tin(II) 2-ethylhexanoate (Sn(Oct)₂))

- Anhydrous solvent (e.g., toluene or bulk polymerization)

- Quenching agent (e.g., benzoic acid or an amine)

- Deuterated solvent for NMR analysis (e.g., CDCl₃)

2. Polymerization Setup:

- All polymerizations should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

- Glassware should be rigorously dried before use.

- A series of polymerization reactions are set up in parallel, each designated for a specific temperature.

3. Polymerization Procedure:

- In a typical experiment, the monomer, initiator, and catalyst are charged into a reaction vessel.

- The reaction mixtures are then placed in temperature-controlled environments (e.g., oil baths or thermostats) set to the desired temperatures (e.g., 80, 90, 100, 110, 120, and 130 °C)[2].

- The reactions are allowed to proceed for a sufficient amount of time to reach equilibrium. The time required to reach equilibrium is temperature-dependent and should be determined empirically (e.g., ranging from 6 to 36 hours for the temperatures mentioned)[2].

4. Sampling and Analysis:

- At equilibrium, an aliquot is withdrawn from each reaction mixture and quenched to stop the polymerization.

- The equilibrium monomer concentration ([M]eq) is determined using a suitable analytical technique, most commonly ¹H NMR spectroscopy or gel permeation chromatography (GPC).

- ¹H NMR Spectroscopy: The ratio of the integrated signals of the monomer to the polymer is used to calculate the monomer conversion and, subsequently, [M]eq.

- GPC: The area under the monomer peak is compared to the area under the polymer peak to determine the relative concentrations.

5. Data Analysis (Van't Hoff Plot):

- The relationship between the equilibrium constant (approximated as 1/[M]eq for bulk polymerizations) and temperature is described by the Van't Hoff equation: ln([M]eq) = (ΔHₚ° / RT) - (ΔSₚ° / R) where R is the ideal gas constant.

- A plot of ln([M]eq) versus 1/T will yield a straight line.

- The standard enthalpy of polymerization (ΔHₚ°) can be calculated from the slope of the line (slope = ΔHₚ° / R).

- The standard entropy of polymerization (ΔSₚ°) can be calculated from the y-intercept (intercept = -ΔSₚ° / R).[1]

Reaction Mechanisms and Experimental Workflow

The ring-opening polymerization of δ-valerolactone can be initiated by various catalytic systems, including organocatalysts, which offer a metal-free route to polyesters. The following diagrams, generated using the DOT language, illustrate a common organocatalytic ROP mechanism and the general experimental workflow for thermodynamic analysis.

Organocatalytic Ring-Opening Polymerization of δ-Valerolactone.

Experimental Workflow for Thermodynamic Analysis.

Conclusion

The thermodynamic parameters of δ-valerolactone polymerization are essential for controlling the synthesis of PDVL and designing processes for its potential applications, including in drug delivery systems and other biomedical materials. The exothermicity of the reaction, driven by ring strain, is countered by the negative entropy of polymerization. This interplay dictates the position of the monomer-polymer equilibrium and the existence of a ceiling temperature. By understanding and experimentally determining these thermodynamic properties, researchers can optimize polymerization conditions to achieve desired polymer characteristics, paving the way for the development of advanced and sustainable polymeric materials.

References

Delta-Valerolactone: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for delta-valerolactone (CAS No. 542-28-9). The information is intended to guide laboratory personnel in the safe use of this compound and in responding effectively to potential exposure or incidents.

Hazard Identification and Classification

This compound is classified as a substance that causes serious eye damage.[1][2][3][4][5] It is crucial to handle this chemical with appropriate care to prevent eye contact.

GHS Classification:

-

Hazard Class: Serious Eye Damage/Eye Irritation, Category 1[2][3][4][5]

-

Hazard Statement: H318 - Causes serious eye damage.[1][2][3][5]

While the toxicological properties have not been fully investigated, exposure may also cause irritation to the skin and respiratory system.[6][7][8]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | References |

| Molecular Formula | C5H8O2 | [1][2][3] |

| Molecular Weight | 100.12 g/mol | [3] |

| Appearance | Clear yellow liquid | [6] |

| Odor | Ester-like | [7] |

| Melting Point/Freezing Point | -13 to -12 °C (9 to 10 °F) | [3] |

| Initial Boiling Point | 226 - 229 °C (439 - 444 °F) | [3] |

| Flash Point | 107 - 112 °C (224.6 - 233.6 °F) | [6][7] |

| Autoignition Temperature | 390 °C (734 °F) | [6][8] |

| Lower Explosion Limit | 1.70 vol % | [6] |

| Upper Explosion Limit | 9.00 vol % | [6] |

| Vapor Pressure | 0.97 hPa at 52 °C | [2] |

| Relative Vapor Density | 3.45 (vs air) | |

| Solubility in Water | Miscible | |

| log Pow (Partition coefficient) | 0.185 | [9] |

Experimental Protocols

Acute Eye Irritation/Corrosion Study (OECD Guideline 405)

The classification of this compound as causing serious eye damage is determined through studies following methodologies such as the OECD Guideline 405 for Acute Eye Irritation/Corrosion. This guideline provides a standardized in vivo test procedure.

Objective: To assess the potential of a substance to produce irritation or corrosion to the eye.

Methodology:

-

Test Animals: Healthy, adult albino rabbits are typically used for this test.

-

Pre-Test Considerations: A weight-of-the-evidence analysis of existing data (e.g., from in vitro tests, pH extremes, or structurally related substances) is performed first to avoid unnecessary animal testing.

-

Dose and Administration: A single dose of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control. The eyelids are gently held together for approximately one second to prevent loss of the material.

-

Observation Period: The eyes are examined for ocular lesions at 1, 24, 48, and 72 hours after application. The observation period can be extended up to 21 days to evaluate the reversibility of any observed effects.

-

Scoring: The degree of eye irritation is evaluated by scoring lesions of the cornea (opacity), iris, and conjunctiva (redness and swelling).

-

Humane Endpoints: The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress in the animals. The experiment is terminated if the animal shows signs of severe pain or distress.

Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure to this compound.

-

Handling:

-

Storage:

Exposure Controls and Personal Protective Equipment

Engineering controls and personal protective equipment (PPE) are critical for preventing exposure.

| Control Parameter | Recommendation | References |

| Engineering Controls | Ensure adequate ventilation. Facilities should be equipped with an eyewash station and a safety shower. | [1][6][9] |

| Eye/Face Protection | Wear chemical splash goggles or tightly fitting safety glasses. | [1][3][4][6][8] |

| Skin Protection | Wear appropriate protective gloves and a chemical apron or protective clothing. | [1][3][4][6][8] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced. A full-face respirator or a vapor respirator may be necessary under certain conditions. | [1][4][6][7][8][9] |

First Aid Measures

In the event of exposure, immediate first aid is crucial.

| Exposure Route | First Aid Procedure | References |

| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician. | [1][2][3][5][6] |

| Skin Contact | Wash skin with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. | [1][2][6][7] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. | [1][2][6] |

| Ingestion | Call a poison center or a doctor if you feel unwell. Rinse mouth with water. Do NOT induce vomiting. | [1][2][6] |

Note to Physician: Treat symptomatically and supportively.[6]

Firefighting and Accidental Release Measures

Firefighting

-

Suitable Extinguishing Media: Water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1][2][6][7][8]

-

Unsuitable Extinguishing Media: Do not use a water jet.[2][7]

-

Special Hazards: Combustible. Vapors are heavier than air and may spread along floors. Forms explosive mixtures with air on intense heating.[3] Hazardous decomposition products in case of fire may include toxic fumes and carbon oxides (CO, CO2).[1][2][3][7]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1][3][6][8]

Accidental Release

In the event of a spill, follow the workflow below.

Stability and Reactivity

-

Reactivity: The product is non-reactive under normal conditions of use, storage, and transport.[1]

-

Chemical Stability: Stable under normal conditions.[1]

-

Possibility of Hazardous Reactions: No dangerous reactions are known under normal conditions of use.[1]

-

Conditions to Avoid: Avoid excessive heat and light.[7]

-

Hazardous Decomposition Products: Under normal conditions of storage and use, hazardous decomposition products should not be produced.[1] In case of fire, toxic fumes and carbon oxides may be released.[1][2][7]

Toxicological and Ecological Information

-

Acute Toxicity: Shall not be classified as acutely toxic.[2]

-

Skin Corrosion/Irritation: Shall not be classified as corrosive/irritant to skin.[2]

-

Serious Eye Damage/Irritation: Causes serious eye damage.[1][2][3][4][5]

-

Respiratory or Skin Sensitization: Shall not be classified as a respiratory or skin sensitizer.[2]

-

Germ Cell Mutagenicity, Carcinogenicity, Reproductive Toxicity: Shall not be classified as germ cell mutagenic, carcinogenic, or a reproductive toxicant.[2]

-

Ecological Information: Avoid release to the environment.[1] Do not let the product enter drains.[3] Data on toxicity to aquatic life is largely unavailable.[4]

This guide is intended to provide essential safety information. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before handling this compound.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 9. scribd.com [scribd.com]

A Technical Guide to Research-Grade Delta-Valerolactone for Drug Development Professionals

For researchers, scientists, and drug development professionals, delta-valerolactone (DVL) stands as a important monomer in the synthesis of biocompatible and biodegradable polyesters. This guide provides an in-depth overview of commercially available research-grade this compound, experimental protocols for its polymerization and nanoparticle formulation, and insights into its biological interactions.

This compound (CAS No: 542-28-9), a cyclic ester, is a key building block for producing poly(δ-valerolactone) (PVL), an aliphatic polyester with significant potential in the biomedical field.[1] Its favorable properties, including hydrophobicity, good miscibility with other polymers, and low cytotoxicity, make it an attractive candidate for developing drug delivery systems, tissue engineering scaffolds, and implantable medical devices.[1]

Commercial Suppliers of Research-Grade this compound

A variety of chemical suppliers offer this compound for research purposes, with purities suitable for sensitive applications. The following table summarizes the specifications from several prominent suppliers.

| Supplier | Product Number(s) | Purity | Appearance | Key Specifications |

| Sigma-Aldrich (Merck) | 389579 | technical grade | Liquid | Refractive index: n20/D 1.457 (lit.), Density: 1.079 g/mL at 25 °C (lit.) |

| Thermo Fisher Scientific | AC458840010, AC428300010, A14798 | 98% to 99% | Colorless to pale yellow liquid | May contain variable amounts of polymerized product; distillation may be required. |

| Tokyo Chemical Industry (TCI) | V0039 | >98.0% (GC) | Colorless to almost colorless clear liquid | May deposit crystals at low temperature. |

| Simson Pharma Limited | - | High Quality | - | Certificate of Analysis provided with every compound. |

| Manus Aktteva Biopharma LLP | 542-28-9 | Research Grade | - | ISO 9001:2015 Certified Global Supplier. |

Experimental Protocols

The primary application of this compound in drug development is its polymerization to form PVL and its copolymers, which can then be formulated into drug delivery vehicles such as nanoparticles and microparticles.

Ring-Opening Polymerization (ROP) of this compound

Ring-opening polymerization is the most common method for synthesizing PVL. This can be achieved through various catalytic systems, including enzymatic, organic, and organometallic catalysts.

Enzymatic Ring-Opening Polymerization using Lipase:

This method offers a green chemistry approach, avoiding potentially toxic metal catalysts.

-

Materials:

-

This compound (DVL)

-

Immobilized Lipase (e.g., Novozym-435)

-

Anhydrous toluene (or other suitable organic solvent)

-

Benzyl alcohol (initiator)

-

-

Procedure:

-

In a glove box, dissolve a specific amount of DVL in anhydrous toluene in a sealed reaction vessel.

-

Add the initiator, benzyl alcohol, to the solution.

-

Add the immobilized lipase to the reaction mixture.

-

Seal the vessel and place it in an oil bath at a controlled temperature (e.g., 70-90°C).

-

Allow the reaction to proceed for a specified time (e.g., 24-72 hours) with constant stirring.

-

To terminate the reaction, dissolve the mixture in a suitable solvent (e.g., chloroform) and filter to remove the enzyme.

-

Precipitate the polymer by adding the solution dropwise to a non-solvent (e.g., cold methanol).

-

Collect the polymer precipitate by filtration and dry under vacuum.

-

Formulation of PVL-based Nanoparticles for Drug Delivery

PVL's hydrophobic nature makes it suitable for encapsulating hydrophobic drugs. A common method for forming PVL nanoparticles is the oil-in-water (o/w) emulsion-solvent evaporation technique.

-

Materials:

-

Poly(δ-valerolactone) (PVL)

-

Hydrophobic drug (e.g., Paclitaxel)

-

Dichloromethane (DCM) or other suitable organic solvent

-

Poly(vinyl alcohol) (PVA) solution (e.g., 1-5% w/v in water)

-

-

Procedure:

-

Dissolve PVL and the hydrophobic drug in DCM to form the organic phase.

-

Add the organic phase dropwise to the aqueous PVA solution while sonicating or homogenizing to form an o/w emulsion.

-

Continue sonication/homogenization for a few minutes to reduce the droplet size.

-

Stir the emulsion at room temperature for several hours to allow for the evaporation of the organic solvent (DCM).

-

Collect the nanoparticles by ultracentrifugation.

-

Wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated drug.

-

Resuspend the nanoparticles in a suitable medium or lyophilize for long-term storage.

-

Biological Interactions and Signaling Pathways

While this compound itself is a monomer, its polymer, PVL, is designed to be biocompatible and biodegradable for drug delivery applications. The interaction of PVL-based systems with cells is a critical aspect of their function and safety.

Biocompatibility and Inflammatory Response

Biocompatibility of polymeric biomaterials is often assessed by their interaction with the immune system. Ideally, a biomaterial should not elicit a significant inflammatory response. The initial interaction of a biomaterial with biological fluids leads to protein adsorption on its surface, which can trigger various cellular responses. For biocompatible materials, the acute inflammatory response is expected to resolve, leading to a minimal chronic inflammatory response characterized by the presence of mononuclear cells that should not persist for more than two weeks.[2] The degradation products of PVL, primarily 5-hydroxyvaleric acid, are generally considered non-toxic and can be metabolized by the body.[3]

Cellular Uptake of PVL-based Nanoparticles

The cellular uptake of nanoparticles is a complex process that can occur through various endocytic pathways. The specific pathway depends on the physicochemical properties of the nanoparticles, such as size, shape, and surface chemistry, as well as the cell type. Common uptake mechanisms include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. The surface modification of PVL nanoparticles with ligands can facilitate receptor-mediated endocytosis, leading to targeted drug delivery.

Currently, there is limited evidence to suggest that PVL or its degradation products directly and specifically modulate intracellular signaling pathways in the manner of a bioactive signaling molecule. Instead, the primary role of PVL in drug delivery is as a carrier that protects the encapsulated drug and controls its release. The therapeutic effect is therefore predominantly a result of the action of the delivered drug on its specific cellular targets and signaling pathways. For instance, when delivering an anticancer drug like paclitaxel, the PVL nanoparticle serves to increase the drug's bioavailability and tumor accumulation, allowing the paclitaxel to exert its cytotoxic effects by disrupting microtubule dynamics and inducing apoptosis.[4]

Future research may elucidate more subtle interactions of PVL and its degradation products with cellular machinery, but for now, the focus remains on optimizing its properties as a safe and effective drug delivery vehicle.

References

- 1. Poly(this compound): Properties, Synthesis and Applications in Drug Carrier Systems_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Molecular Level Structure of Biodegradable Poly(this compound) Obtained in the Presence of Boric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Ring-Opening Polymerization of δ-Valerolactone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The ring-opening polymerization (ROP) of δ-valerolactone (δ-VL) has garnered significant attention within the scientific community, particularly in the fields of biomedical and pharmaceutical sciences. The resulting polymer, poly(δ-valerolactone) (PDVL), is a biodegradable and biocompatible aliphatic polyester, making it a prime candidate for applications such as drug delivery systems and tissue engineering scaffolds.[1] This technical guide provides an in-depth exploration of the core mechanisms governing the ROP of δ-valerolactone, detailed experimental protocols, and a comparative analysis of quantitative data from various catalytic systems.

Mechanisms of Ring-Opening Polymerization of δ-Valerolactone

The polymerization of δ-valerolactone can be achieved through several distinct mechanistic pathways, each with its own set of catalysts, initiators, and kinetic profiles. The primary mechanisms include cationic, anionic, coordination-insertion, zwitterionic, and enzymatic polymerization.

Cationic Ring-Opening Polymerization

Cationic ring-opening polymerization (CROP) of δ-valerolactone is typically initiated by strong acids or electrophilic species. The mechanism proceeds via an "activated monomer" pathway where the carbonyl oxygen of the monomer is protonated or activated by a Lewis acid. This activation renders the monomer susceptible to nucleophilic attack by an initiator (e.g., an alcohol) or the hydroxyl end-group of the growing polymer chain.

The key steps in the cationic ROP of δ-valerolactone are:

-

Initiation: A protic acid or a Lewis acid activates the δ-valerolactone monomer by coordinating to the carbonyl oxygen. An initiator, typically an alcohol, then attacks the activated carbonyl carbon, leading to the ring-opening and the formation of a propagating species with a hydroxyl-terminated chain and a carbocationic or protonated end.

-

Propagation: The terminal hydroxyl group of the growing polymer chain attacks another activated monomer molecule. This process repeats, leading to chain elongation.

-

Termination and Chain Transfer: Termination can occur through reaction with impurities or by intramolecular cyclization. Chain transfer reactions to monomer or polymer can also occur, which can influence the molecular weight and dispersity of the final polymer.

Acid-catalyzed cationic polymerization of lactones like δ-valerolactone can be carried out with catalysts such as HCl·Et₂O in the presence of an alcohol initiator.[2] This system allows for the synthesis of polymers with controlled molecular weights and narrow polydispersity indices (PDIs).[2]

Caption: Cationic ROP mechanism of δ-valerolactone.

Anionic Ring-Opening Polymerization

Anionic ring-opening polymerization is initiated by nucleophiles such as alkoxides, hydroxides, or organometallic compounds. This mechanism is characterized by a nucleophilic attack on the carbonyl carbon of the monomer, leading to the cleavage of the acyl-oxygen bond and the formation of an alkoxide propagating species.

The steps involved are:

-

Initiation: A strong nucleophile (e.g., an alkoxide) attacks the carbonyl carbon of δ-valerolactone, causing the ring to open and forming a propagating species with an active alkoxide end.

-

Propagation: The alkoxide at the end of the growing polymer chain attacks another monomer molecule in a similar fashion, leading to chain growth.

-

Termination: The polymerization can be terminated by the introduction of a proton source (e.g., water or acid) or by chain transfer reactions. In the absence of terminating agents, the polymerization can exhibit living characteristics, allowing for the synthesis of block copolymers.

Alkali metal alkoxides are effective initiators for the anionic ROP of δ-valerolactone.[3]

Caption: Anionic ROP mechanism of δ-valerolactone.

Coordination-Insertion Ring-Opening Polymerization

This mechanism is characteristic of catalysts based on metal complexes, particularly those of tin, aluminum, zinc, and rare-earth metals.[4][5][6] The polymerization proceeds through the coordination of the monomer to the metal center, followed by the insertion of the monomer into a metal-alkoxide bond.

The coordination-insertion mechanism involves the following steps:

-

Initiation: The δ-valerolactone monomer coordinates to the metal center of the catalyst. This is followed by a nucleophilic attack of an alkoxide group (from the initiator or catalyst) on the carbonyl carbon of the coordinated monomer. The monomer then inserts into the metal-alkoxide bond, regenerating the active site for the next monomer addition.

-

Propagation: Subsequent monomer units coordinate and insert in a similar manner, leading to the growth of the polymer chain, which remains attached to the metal center.

-

Termination: The polymerization is typically terminated by hydrolysis or alcoholysis, which cleaves the polymer chain from the metal center.

This mechanism often provides excellent control over the polymerization, leading to polymers with predictable molecular weights and low dispersities.[7]

Caption: Coordination-Insertion ROP of δ-valerolactone.

Zwitterionic Ring-Opening Polymerization

Zwitterionic ring-opening polymerization (ZROP) is often initiated by N-heterocyclic carbenes (NHCs).[8][9] This mechanism involves the nucleophilic attack of the NHC on the δ-valerolactone monomer to form a zwitterionic tetrahedral intermediate.[8][9]

The key steps are:

-

Initiation: The NHC attacks the carbonyl carbon of δ-valerolactone to form a zwitterionic intermediate.[9]

-

Propagation: The alkoxide end of the zwitterionic species attacks another monomer molecule, leading to chain growth. The propagating species remains zwitterionic.

-

Termination: In the absence of an external terminating agent, the propagating chain can undergo backbiting to form cyclic polymers.[10]

Kinetic studies have shown that the rate of polymerization is first order in both the monomer and the NHC concentration.[9]

Caption: Zwitterionic ROP of δ-valerolactone.

Enzymatic Ring-Opening Polymerization

Enzymatic ring-opening polymerization (e-ROP) utilizes enzymes, typically lipases, as catalysts.[11] This approach is considered a "green" alternative to metal-based catalysts, as it avoids residual metal contamination in the final polymer.

The proposed mechanism for lipase-catalyzed ROP involves:

-

Enzyme Activation: The lipase forms an acyl-enzyme intermediate with the δ-valerolactone monomer.

-

Initiation: An initiator, which can be water or an alcohol, attacks the acyl-enzyme intermediate, leading to the formation of a hydroxy-terminated monomer or short oligomer.

-

Propagation: The hydroxyl end of the growing chain attacks the acyl-enzyme intermediate of another monomer molecule, leading to chain elongation.

-

Termination: Termination occurs when the growing chain is released from the enzyme.

This method is particularly advantageous for biomedical applications where high purity is required.

Caption: Enzymatic ROP of δ-valerolactone.

Quantitative Data Summary

The choice of catalytic system significantly impacts the molecular weight (Mn), and polydispersity index (PDI) of the resulting poly(δ-valerolactone). The following tables summarize quantitative data from various studies.

Table 1: Cationic Ring-Opening Polymerization of δ-Valerolactone

| Catalyst/Initiator System | Monomer/Initiator Ratio | Temperature (°C) | Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |

| HCl·Et₂O / Alcohol | - | Room Temp | - | up to 10,000 | 1.08 - 1.27 | [2] |

| Boric Acid / Benzyl Alcohol | - | - | - | 4,500 | 1.5 | [12] |

Table 2: Anionic and Coordination-Insertion ROP of δ-Valerolactone

| Catalyst/Initiator System | Monomer/Initiator Ratio | Temperature (°C) | Time | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |

| (thiolfan)Y(OtBu)₂K | 1000 | 25 | 90 min | - | 1.11 | [13] |

| Benzoheterocyclic urea / MTBD / Benzyl Alcohol | - | - | - | Various | Narrow | [14] |

| ZIF-8 | Bulk | - | - | - | - | [15] |

Table 3: Zwitterionic and Enzymatic ROP of δ-Valerolactone

| Catalyst/Initiator System | Monomer/Initiator Ratio | Temperature (°C) | Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |

| N-Heterocyclic Carbene (NHC) | - | Room Temp | - | Higher than predicted | Bimodal, Broad | [10] |

| Lipase (from Pseudomonas cepacia) | - | - | - | up to 2,500 (DP=25) | - | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the ring-opening polymerization of δ-valerolactone.

Monomer Purification

For controlled polymerization, the purity of the δ-valerolactone monomer is crucial. A typical purification procedure involves:

-

Drying: Stirring δ-valerolactone over a drying agent such as calcium hydride (CaH₂) for at least 48 hours at room temperature to remove water.

-

Distillation: Fractional distillation of the dried monomer under reduced pressure. The purified monomer should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent contamination with moisture.

General Experimental Workflow for ROP

The following diagram illustrates a general workflow for conducting a ring-opening polymerization experiment.

Caption: A generalized experimental workflow for ROP.

Example Protocol: Bulk Polymerization using a Metal-Organic Framework (MOF) Catalyst

This protocol is adapted from a procedure for the copolymerization of ε-caprolactone and δ-valerolactone using MIL-125 as a catalyst.[17]

-

Catalyst Activation: Activate the MIL-125 catalyst at 150 °C under vacuum for 12 hours.

-

Reaction Setup: In a glovebox, add a predetermined amount of activated MIL-125, δ-valerolactone, and any comonomer to a standard Schlenk flask.

-

Polymerization: Seal the flask and place it in a pre-heated oil bath at the desired temperature with stirring for the specified reaction time.

-

Work-up: After cooling, dissolve the crude mixture in a minimal amount of chloroform and filter to remove the catalyst.

-

Precipitation: Precipitate the polymer by adding the filtrate to a large excess of cold methanol.

-

Drying: Wash the polymer with fresh methanol and dry it at 50 °C under vacuum for 24 hours.

Polymer Characterization

The resulting poly(δ-valerolactone) is typically characterized by a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the polymer and to determine the number-average molecular weight (Mn) by end-group analysis.[18][19]

-

Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[18]

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal properties of the polymer, such as the glass transition temperature (Tg) and the melting temperature (Tm).[17]

This in-depth guide provides a solid foundation for researchers, scientists, and drug development professionals working with or exploring the use of poly(δ-valerolactone). The detailed mechanistic insights, comparative data, and experimental protocols serve as a valuable resource for the synthesis and characterization of this promising biodegradable polymer.

References

- 1. delta-Valerolactone One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Coordination Ring-Opening Polymerization of Cyclic Esters: A Critical Overview of DFT Modeling and Visualization of the Reaction Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Ion pairing effects in the zwitterionic ring opening polymerization of δ-valerolactone - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. escholarship.org [escholarship.org]

- 14. Fast and controlled ring-opening polymerization of δ-valerolactone catalyzed by benzoheterocyclic urea/MTBD catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. experts.umn.edu [experts.umn.edu]

- 17. rsc.org [rsc.org]

- 18. Molecular Level Structure of Biodegradable Poly(this compound) Obtained in the Presence of Boric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Potential Applications of Poly(δ-valerolactone)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Poly(δ-valerolactone) (PDVL) is a biodegradable and biocompatible aliphatic polyester that has garnered significant interest in the biomedical field. Its unique combination of properties, including its semi-crystalline nature, miscibility with other polymers, and tunable degradation kinetics, makes it a versatile platform for a range of applications, from controlled drug delivery to tissue engineering. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of PDVL, with a focus on experimental protocols and quantitative data to aid researchers and drug development professionals in their work.

Physicochemical and Mechanical Properties of Poly(δ-valerolactone)

The performance of PDVL in biomedical applications is intrinsically linked to its physicochemical and mechanical properties. These properties can be tailored by controlling the polymer's molecular weight and architecture (e.g., linear, star-shaped).[1]

Table 1: Thermal and Mechanical Properties of Poly(δ-valerolactone)

| Property | Value | Test Conditions | Reference |

| Glass Transition Temperature (Tg) | -63 °C | DSC | [2] |

| Melting Temperature (Tm) | 58 °C | DSC | [2] |

| Tensile Strength | ~11 MPa | - | [3] |

| Young's Modulus | 0.57 GPa | - | [3] |

| Elongation at Break | 150-200% | - | [3] |

Note: The mechanical properties of PDVL can vary significantly with molecular weight and crystallinity.

In Vitro Degradation of Poly(δ-valerolactone)

The biodegradability of PDVL is a key feature for its use in implantable devices and drug delivery systems. The degradation rate is influenced by factors such as molecular weight, crystallinity, and the surrounding environment (e.g., pH, enzymes).

Table 2: In Vitro Degradation of Lactide-co-δ-valerolactone Copolymers

| Copolymer Composition (rac-lactide:δ-VL) | Degradation Rate (KMw, days-1) | Water Absorption (WA) at day 42 (%) | Key Findings | Reference |

| 85:15 | 0.047 | >30 | Amorphous, faster degradation | [4] |

| 75:25 | 0.060 | >30 | Amorphous, fastest degradation in the study | [4] |

| 82:18 (L-LA-co-δ-VL) | 0.017 | <30 | Crystallizable, slower degradation | [4] |

| 53.4:46.6 (L-LA-co-δ-VL) | 0.030 | Started at shorter times | Amorphous, lower Tg, slower hydrolysis due to hydrophobicity | [4] |

Note: This data is for copolymers of lactide and δ-valerolactone. The degradation rate of pure PDVL will vary. Generally, copolymers of PCL with δ-valerolactone show increased in-vitro degradation rates compared to PCL alone.[5]

Synthesis of Poly(δ-valerolactone)

The most common method for synthesizing PDVL is the ring-opening polymerization (ROP) of δ-valerolactone monomer. This method allows for good control over the polymer's molecular weight and architecture.

Experimental Protocol: Ring-Opening Polymerization of δ-valerolactone using Sn(Oct)2